molecular formula C18H20FN3O5 B020490 Ofloxacin N-oxide CAS No. 104721-52-0

Ofloxacin N-oxide

Cat. No.: B020490
CAS No.: 104721-52-0
M. Wt: 377.4 g/mol
InChI Key: MVLAUMUQGRQERL-UHFFFAOYSA-N
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Description

Ofloxacin n-oxide is a member of quinolines.

Scientific Research Applications

  • Brain Targeting for Bacterial Meningitis : Nanotransfersomes loaded with ofloxacin are proposed for effective brain targeting to treat bacterial meningitis, suggesting a potential role in neurological infections (Eid et al., 2019).

  • Transdermal Drug Delivery : Ofloxacin emulgel shows promise for controlled drug release and effective antimicrobial properties in transdermal drug delivery systems (Jagdale & Pawar, 2017).

  • Photocatalytic Degradation : Biogenic Fe-Mn oxides and reduced graphene oxide supported mesoporous zinc oxide (rGO@ZnO) have been used to catalyze the degradation of Ofloxacin, addressing environmental contamination (Du et al., 2020; Sharma et al., 2020).

  • Gastric Retention Tablets : Floating matrix tablets of Ofloxacin and Ornidazole in combined dosage form have been developed for increased gastric retention and diffusion-mediated drug release (Doodipala et al., 2013).

  • Microbial Degradation : Pseudomonas sp. F2, a manganese-oxidizing bacterium, can degrade Ofloxacin, significantly reducing its toxicity (Li et al., 2021).

  • Treatment of Microbial Keratitis : Ofloxacin monotherapy has been favorably compared to conventional therapy for treating microbial keratitis, with less toxicity (Pavesio et al., 1996).

  • Electroanalytical Detection : Various studies have developed sensors and methods for the detection of Ofloxacin in biological samples (Manjula et al., 2021; Si et al., 2018; Francis & Adcock, 2005).

  • Medical Applications : Ofloxacin is effective in treating infections of various systems in the body, with broad-spectrum activity against aerobic Gram-negative and Gram-positive bacteria. It is well-absorbed orally and intravenously, with long biological half-lives (Todd & Faulds, 1991; Sanders, 1992; Lode et al., 1987).

  • Environmental Impact and Remediation : Continuous ozonation of Ofloxacin removes its toxic effects and reduces aquatic toxicity. Novel adsorbents like HRP-CsGOn green nano adsorbent are used for removing Ofloxacin from aqueous systems (Carbajo et al., 2015; Suri et al., 2021).

  • Pharmacokinetics in Special Populations : Ofloxacin N-oxide is not removed by haemodialysis, indicating a need for dosage adjustment in patients undergoing this treatment (White et al., 1988).

Mechanism of Action

Target of Action

Ofloxacin N-oxide, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) and is essential for DNA replication and transcription . This enzyme is crucial for maintaining the supercoiling of bacterial DNA during replication, making it a primary target for antibacterial agents like this compound .

Mode of Action

This compound interacts with its target, the bacterial DNA gyrase, by inhibiting its supercoiling activity . This inhibition halts the process of DNA replication in the bacteria, thereby preventing bacterial multiplication and growth . The interaction of this compound with DNA gyrase leads to the destabilization of the bacterial DNA structure, which results in the death of the bacterial cell .

Biochemical Pathways

It is known that the inhibition of dna gyrase affects the dna replication and transcription pathways in bacteria . By inhibiting DNA gyrase, this compound prevents the unwinding of the DNA helix, a critical step in DNA replication. This action disrupts the normal cellular processes of the bacteria, leading to cell death .

Pharmacokinetics

The parent compound ofloxacin is known to have almost complete bioavailability, with peak serum concentrations achieved within 1-2 hours of administration . Ofloxacin also has two main metabolites, desmethyl ofloxacin and this compound, which have antibacterial activity but are generally less active than Ofloxacin .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication. By inhibiting DNA gyrase, this compound disrupts DNA replication, leading to the death of the bacterial cell . This makes this compound effective against a broad spectrum of Gram-negative and Gram-positive bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels can affect the rate of degradation of Ofloxacin, with the electrical signal decreasing more quickly in an alkaline than acidic environment . Additionally, the presence of other substances, such as zinc oxide nanoparticles, can influence the biofilm formation and antibiotic action of Ofloxacin

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Ofloxacin N-oxide, like its parent compound Ofloxacin, is likely to interact with various enzymes and proteins. Ofloxacin acts on DNA gyrase and topoisomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting their function, Ofloxacin halts normal cell division . The biochemical properties of this compound may be similar, but specific interactions have not been extensively studied.

Cellular Effects

The cellular effects of this compound are not well-documented. Considering its parent compound, Ofloxacin, it can be inferred that it might have significant effects on various types of cells and cellular processes. Ofloxacin is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ofloxacin, its parent compound, acts on DNA gyrase and topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . This inhibition halts normal cell division . This compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Studies on Ofloxacin have shown that it is persistent and resistant to biodegradation . The degradation of Ofloxacin has been studied using various methods, including photocatalytic processes .

Dosage Effects in Animal Models

The pharmacokinetics of Ofloxacin have been studied in animals . These studies could provide a basis for understanding the potential dosage effects of this compound.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Ofloxacin is known to be involved in various metabolic processes. For instance, it has been shown to disrupt the pyruvate cycle in bacteria under stress .

Transport and Distribution

Studies on Ofloxacin have shown that it is variably and only slightly removed by haemodialysis, while this compound is not removed at all .

Subcellular Localization

The subcellular distribution of reactive oxygen species and redox-active biomolecules, which are influenced by Ofloxacin, is known to critically influence the redox-sensitive regulation of endothelial nitric oxide synthase-dependent pathways .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLAUMUQGRQERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316290
Record name Ofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104721-52-0
Record name Ofloxacin N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104721-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolites of Ofloxacin, and how are they formed?

A1: Ofloxacin undergoes metabolism primarily through three pathways: O-acyl glucuronidation, N-demethylation, and N-oxidation. These pathways lead to the formation of Ofloxacin ester glucuronide (M-1), desmethyl Ofloxacin (M-3), and Ofloxacin N-oxide (M-4), respectively. []

Q2: How does the presence of this compound in serum contribute to the overall antibacterial activity of Ofloxacin?

A2: While the provided research primarily focuses on the pharmacokinetics of Ofloxacin and its metabolites, one study specifically investigates the potential antibacterial contribution of desmethyl Ofloxacin and this compound. [] Further research is needed to fully elucidate the specific roles and potency of these metabolites in combating bacterial infections.

Q3: How is this compound eliminated from the body in patients with end-stage renal disease?

A3: Research indicates that this compound is not effectively removed by hemodialysis. [] In patients with peritonitis undergoing continuous ambulatory peritoneal dialysis, this compound accumulated during therapy and was detectable in both serum and peritoneal dialysis fluid for several days after treatment cessation, with a mean elimination half-life of 44 hours. Approximately 15.4% of Ofloxacin and its metabolites were recovered from the peritoneal dialysis fluid. []

Q4: Why is therapeutic drug monitoring recommended for Ofloxacin in hemodialysis patients?

A5: Hemodialysis patients exhibit significant variability in Ofloxacin absorption and plasma half-life. [] This variability necessitates therapeutic drug monitoring, preferably using HPLC, to ensure optimal drug exposure and minimize the risk of sub-therapeutic levels or toxicity.

Q5: Does this compound readily cross the blood-brain barrier?

A6: Research investigating cerebrospinal fluid penetration of Ofloxacin and its metabolites showed that this compound crossed the blood-brain barrier less effectively compared to Ofloxacin itself. [] This suggests that this compound may not contribute significantly to the antibacterial activity of Ofloxacin in the central nervous system.

Q6: What analytical techniques are typically employed to measure Ofloxacin and its metabolites in biological samples?

A7: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of Ofloxacin, desmethyl Ofloxacin, and this compound in various biological samples, such as serum, plasma, and peritoneal dialysis fluid. [, , ]

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